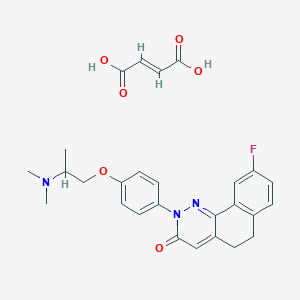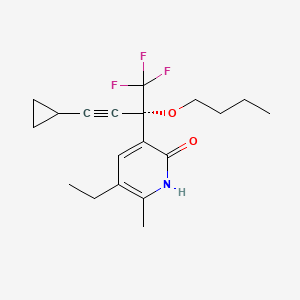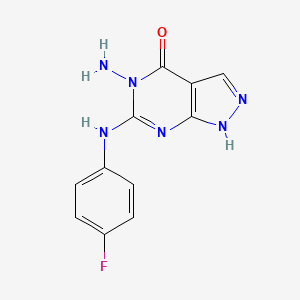
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- is a nitrogen-containing heterocyclic compound This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological and pharmacological activities The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- can be achieved through various methods. One common approach involves the reaction of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under microwave-assisted conditions . This method provides high yields and is efficient in terms of reaction time.
Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is used to synthesize pyrazolo[3,4-d]pyrimidine derivatives . This method also yields good results and is particularly useful for creating compounds with anticancer activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and ultrasonic-assisted reactions can be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl positions, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- has several scientific research applications:
Biology: The compound has shown significant anticancer activity against various cancer cell lines, making it a valuable candidate for cancer research
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is mediated through the activation of caspase-3 and suppression of NF-κB and IL-6 activation .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound is a purine nucleoside analog with broad antitumor activity.
1,5-Dihydro-6-((3S,4S)-4-methyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl)-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one: Known for its potential as a therapeutic agent.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-fluorophenyl)amino)- stands out due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications. Its unique structure allows for targeted interactions with molecular pathways, making it a promising candidate for further research and development.
Properties
CAS No. |
141300-23-4 |
|---|---|
Molecular Formula |
C11H9FN6O |
Molecular Weight |
260.23 g/mol |
IUPAC Name |
5-amino-6-(4-fluoroanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9FN6O/c12-6-1-3-7(4-2-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17) |
InChI Key |
JSDSBSMLLXHUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(C=NN3)C(=O)N2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



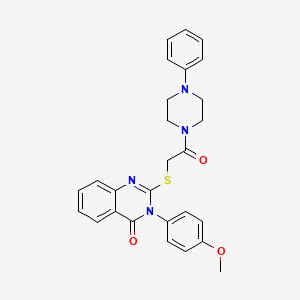

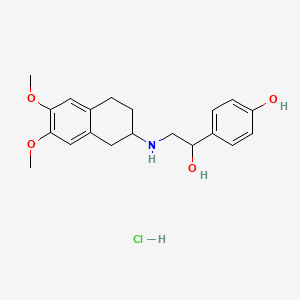
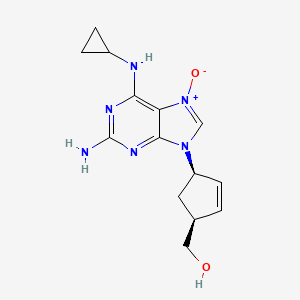

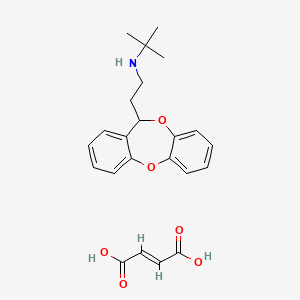
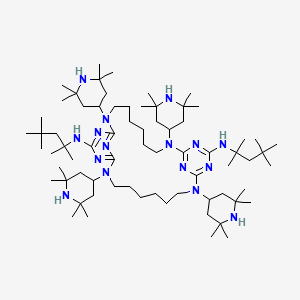
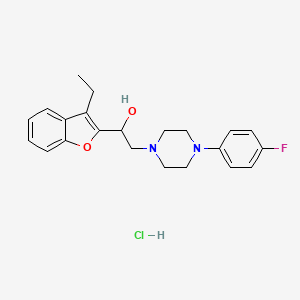
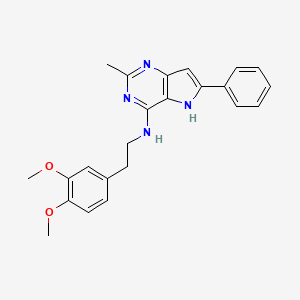

![calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride](/img/structure/B12750300.png)
